Urease Inhibition Potency: Thiophene-Containing Thiourea vs. Unsubstituted Thiourea
In a controlled urease inhibition study, compound 7m (bearing a thiophen-2-yl group directly linked to the thiourea core) displayed an IC₅₀ of 0.86 ± 0.08 μM, representing an approximately 27-fold enhancement over unsubstituted thiourea (IC₅₀ = 23 ± 1.7 μM) measured in the same assay [1]. While the exact target compound (thiophen-2-ylmethyl-thiourea) incorporates a methylene spacer absent in 7m, the class-level inference indicates that the thiophene-thiourea hybrid pharmacophore is the primary driver of the inhibitory improvement.
| Evidence Dimension | Urease enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not directly measured; class representative 7m (thiophen-2-yl-thiourea analog) IC₅₀ = 0.86 ± 0.08 μM |
| Comparator Or Baseline | Thiourea (unsubstituted) IC₅₀ = 23 ± 1.7 μM |
| Quantified Difference | ~27-fold lower IC₅₀ for the thiophene-containing analog |
| Conditions | Indophenol method; Jack bean urease; compound concentration series. |
Why This Matters
This magnitude of potency improvement justifies selecting the thiophene-containing thiourea scaffold over plain thiourea for urease-targeted projects, as the 27-fold difference translates into substantially lower compound consumption and reduced off-target interactions at equivalent inhibitory coverage.
- [1] Sci. Rep. 11, Article 90104 (2021). Table 1: IC₅₀ values (μM) of compounds 7a–o against urease. View Source
